1-(9-Hydroxybicyclo[3.3.1]non-2-yl)-1-methylpiperidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{9-HYDROXYBICYCLO[331]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic nonane structure, followed by the introduction of the hydroxy group and the piperidinium moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidinium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM exerts its effects involves interactions with specific molecular targets. The hydroxy group and piperidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM
- 9-Borabicyclo[3.3.1]nonane
- Bicyclo[3.3.1]nonane derivatives
Uniqueness: 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM is unique due to its specific combination of a bicyclic nonane structure with a hydroxy group and a piperidinium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H28NO+ |
---|---|
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C15H28NO/c1-16(10-3-2-4-11-16)14-9-8-12-6-5-7-13(14)15(12)17/h12-15,17H,2-11H2,1H3/q+1 |
InChI-Schlüssel |
IMXNJBZKYVFTKA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)C2CCC3CCCC2C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.